molecular formula C17H19Cl2NO2 B4309281 hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate

hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate

Cat. No.: B4309281
M. Wt: 340.2 g/mol
InChI Key: ULOOTODLOBJAKK-UHFFFAOYSA-N
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Description

Tricyclo[4220~1,5~]dec-8-yl (3,4-dichlorophenyl)carbamate is a complex organic compound characterized by its unique tricyclic structureIts molecular formula is C17H19Cl2NO2, and it has an average mass of 340.244 Da .

Preparation Methods

The synthesis of hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate involves multiple steps. One documented approach includes a domino Michael addition and intramolecular Aldol reaction . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the tricyclic framework. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Tricyclo[4.2.2.0~1,5~]dec-8-yl (3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO, HCl, and HBF4 . For example, the reaction with DMSO and conc. HCl results in the formation of transannular methylthiolactonization products . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications. It is used in the synthesis of nucleoside analogues, which are important in medicinal chemistry . Additionally, it has applications in polymer chemistry, particularly in ring-opening metathesis polymerization (ROMP) to produce polymers with unique thermal properties . Its tricyclic structure also makes it a valuable compound for studying molecular interactions and reaction mechanisms.

Mechanism of Action

The mechanism of action of hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The orbital interaction between the electrophile’s LUMO and the olefin’s HOMO plays a crucial role in its reactivity . This interaction facilitates various chemical transformations, including protonation and transannular reactions.

Comparison with Similar Compounds

Tricyclo[4.2.2.0~1,5~]dec-8-yl (3,4-dichlorophenyl)carbamate can be compared with other tricyclic compounds such as tricyclo[4.4.0.0(2,7)]dec-3-ene-3-methanol and tricyclo[4.4.0.0(2,7)]dec-8-ene-3-methanol . These compounds share similar tricyclic frameworks but differ in their functional groups and reactivity. The unique combination of the tricyclic structure with the dichlorophenyl carbamate moiety distinguishes hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate from its analogues.

Properties

IUPAC Name

8-tricyclo[4.2.2.01,5]decanyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO2/c18-13-4-3-11(9-14(13)19)20-16(21)22-15-8-10-5-7-17(15)6-1-2-12(10)17/h3-4,9-10,12,15H,1-2,5-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOOTODLOBJAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC2(C1)C(C3)OC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate
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hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate
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hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate
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hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate
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hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate
Reactant of Route 6
hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate

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